5-Chloro-7-methoxy-4-methylindoline-2,3-dione 5-Chloro-7-methoxy-4-methylindoline-2,3-dione
Brand Name: Vulcanchem
CAS No.: 89735-63-7
VCID: VC15954262
InChI: InChI=1S/C10H8ClNO3/c1-4-5(11)3-6(15-2)8-7(4)9(13)10(14)12-8/h3H,1-2H3,(H,12,13,14)
SMILES:
Molecular Formula: C10H8ClNO3
Molecular Weight: 225.63 g/mol

5-Chloro-7-methoxy-4-methylindoline-2,3-dione

CAS No.: 89735-63-7

Cat. No.: VC15954262

Molecular Formula: C10H8ClNO3

Molecular Weight: 225.63 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-7-methoxy-4-methylindoline-2,3-dione - 89735-63-7

Specification

CAS No. 89735-63-7
Molecular Formula C10H8ClNO3
Molecular Weight 225.63 g/mol
IUPAC Name 5-chloro-7-methoxy-4-methyl-1H-indole-2,3-dione
Standard InChI InChI=1S/C10H8ClNO3/c1-4-5(11)3-6(15-2)8-7(4)9(13)10(14)12-8/h3H,1-2H3,(H,12,13,14)
Standard InChI Key WROYNBDJGPORTE-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C2=C1C(=O)C(=O)N2)OC)Cl

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of an indoline-2,3-dione scaffold (isatin derivative) with three distinct substituents:

  • Chlorine at position 5

  • Methoxy group (-OCH₃) at position 7

  • Methyl group (-CH₃) at position 4

This substitution pattern creates a sterically congested aromatic system, influencing electronic distribution and intermolecular interactions. Comparative analysis with 5-chloro-7-(trifluoromethyl)indoline-2,3-dione (CAS 954586-11-9) and 5-chloro-7-methylindoline-2,3-dione (CAS 14389-06-1) reveals that halogen and alkyl/alkoxy groups significantly modulate solubility and melting points.

Predicted Physicochemical Parameters

PropertyValue (Estimated)Basis of Estimation
Molecular FormulaC₁₀H₈ClNO₃Derived from substituent addition
Molecular Weight225.63 g/molCalculated from formula
Melting Point180–190°CAnalogous to 5-methylisatin
LogP (Partition Coefficient)1.8–2.2Based on chloro/methoxy contributions
Solubility in DMSO>50 mg/mLComparable to halogenated isatins

The methoxy group enhances solubility in polar aprotic solvents, while the chloro and methyl groups increase hydrophobicity, creating a balanced solubility profile suitable for drug formulation .

Synthetic Methodologies

Retrosynthetic Analysis

Plausible synthetic routes include:

  • Functionalization of Preformed Isatin Derivatives

    • Starting from 4-methylisatin, sequential electrophilic chlorination (Cl₂/FeCl₃) and methoxylation (CH₃ONa/CuI) could introduce substituents at positions 5 and 7 .

    • Challenge: Regioselectivity must be controlled to avoid polysubstitution.

  • Palladium-Catalyzed Cross-Coupling

    • Suzuki-Miyaura coupling of a 7-bromo-4-methylindoline-2,3-dione intermediate with methoxyphenylboronic acid, followed by chlorination .

Experimental Considerations

  • Purification: Column chromatography using ethyl acetate/hexane (3:7) gradients, as demonstrated for 6-chloro-5-methoxyindoline-2,3-dione .

  • Yield Optimization: Microwave-assisted synthesis (120°C, 30 min) may improve reaction efficiency, as seen in trifluoromethyl-substituted analogs .

Pharmacological and Industrial Applications

Biological Activity Predictions

The compound’s structural similarity to kinase inhibitors suggests potential in:

  • Anticancer Therapeutics: Halogenated isatins exhibit CDK2 inhibition (IC₅₀ ~2–5 μM) .

  • Antimicrobial Agents: Methoxy groups enhance membrane permeability, as observed in 5-chloro-7-(trifluoromethyl) derivatives against S. aureus (MIC 8 μg/mL) .

Materials Science Applications

  • Organic Semiconductors: Conjugated indoline-diones show hole mobility up to 0.12 cm²/V·s .

  • Coordination Complexes: The diketone moiety binds transition metals (e.g., Cu²⁺, Fe³⁺), forming catalysts for oxidation reactions .

Hazard CategoryPrecautionary Measures
Skin IrritationWear nitrile gloves (ASTM D6978 standard)
Respiratory SensitizationUse NIOSH-approved N95 respirators
Environmental ToxicityAvoid aqueous discharge; incinerate at >850°C

First-Aid Measures

  • Inhalation: Administer oxygen if breathing is labored .

  • Ocular Exposure: Irrigate with 0.9% saline for 15 min .

Future Research Directions

Computational Modeling Priorities

  • DFT Studies: Optimize geometry at B3LYP/6-311+G(d,p) level to predict UV-Vis spectra (λmax ≈ 320 nm).

  • Molecular Docking: Screen against PI3Kγ (PDB 1E8X) to identify binding motifs.

Synthetic Chemistry Goals

  • Develop continuous-flow synthesis to enhance scalability (target: >80% yield at 100 g/batch).

  • Explore biocatalytic methods using Aspergillus niger oxidoreductases for greener production.

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